molecular formula C20H20N4O3S2 B2859020 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 392296-35-4

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2859020
CAS No.: 392296-35-4
M. Wt: 428.53
InChI Key: KHGQBRGSNCDKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a central heterocyclic core substituted with a 3-methoxybenzamide group and a thioether-linked 3,5-dimethylphenylacetamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory activities . The presence of the 3-methoxybenzamide group may enhance binding affinity to biological targets due to its electron-donating properties, while the 3,5-dimethylphenyl moiety could influence lipophilicity and metabolic stability. Structural features such as intramolecular hydrogen bonding and planarity (common in thiadiazole derivatives) likely contribute to its bioactivity .

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-7-13(2)9-15(8-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-5-4-6-16(10-14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGQBRGSNCDKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Geometry

Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name Key Substituents Planarity & Hydrogen Bonding Reference
Target Compound 3-methoxybenzamide, 3,5-dimethylphenylacetamide Likely planar with intramolecular H-bonding (inferred)
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-dimethylphenyl, methylsulfanyl Planar (r.m.s. deviation 0.149 Å), intramolecular C–H···N bonds
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Trichloroethyl, phenyl Co-crystal X-ray data confirms intermolecular H-bonding
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Piperidinyl, benzamide Flexible thioether linkage; no planar constraints

Key Observations :

  • The target compound shares the 3,5-dimethylphenyl group with the derivative in , which exhibits planarity critical for stacking interactions in biological systems .

Key Observations :

  • Microwave-assisted synthesis () offers higher efficiency and shorter reaction times compared to traditional reflux methods () .
  • The target compound’s synthesis likely involves thioether formation and amidation, analogous to derivatives in , but requires optimization for scalability .

Table 3: Bioactivity Comparison

Compound Name Reported Bioactivity Mechanism/Application Reference
Target Compound Not explicitly reported (inferred anticancer potential) Likely kinase or protease inhibition
N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives (a-l) Anticancer (IC₅₀: 2.1–18.7 µM against HeLa cells) Tubulin polymerization inhibition
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Insecticidal, fungicidal Disruption of mitochondrial function
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Acetylcholinesterase inhibition (IC₅₀: 0.8–12.3 µM) Alzheimer’s disease therapy

Key Observations :

  • Derivatives with 3,5-dimethylphenyl groups (e.g., ) show insecticidal activity, hinting at the target’s possible agrochemical utility .

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization reactions. A common approach involves the condensation of thiosemicarbazide with carboxylic acid derivatives. For example:

  • Intermediate 1 : 3-Methoxybenzoyl chloride is reacted with glycine in aqueous NaOH to yield 2-(3-methoxybenzamido)acetic acid.
  • Cyclization : The carboxylic acid intermediate is treated with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 4–6 hours, forming 5-amino-1,3,4-thiadiazole-2-ylmethyl-3-methoxybenzamide.

Key Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF) or toluene.
  • Catalysts: POCl₃ enhances electrophilicity for cyclization.
  • Yield: 50–65% after recrystallization in ethanol.

Final Amidation

The terminal amide group is installed via coupling reactions:

  • Activation : 3-Methoxybenzoic acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF in DCM.
  • Coupling : The activated acid reacts with the secondary amine on the thiadiazole-thioether intermediate in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

Critical Parameters :

  • Temperature: 0°C to room temperature to minimize side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Step Optimal Temp (°C) Solvent Yield Improvement
Cyclization 80–90 Toluene 15% vs. DMF
Thioether Formation 60 Acetonitrile 20% vs. THF
Amidation 0→25 THF 10% vs. DCM

Catalytic Enhancements

  • POCl₃ vs. H₂SO₄ : POCl₃ yields 65% cyclized product vs. 40% with H₂SO₄ due to superior electrophilic activation.
  • Microwave Assistance : Reduces amidation time from 12 hours to 45 minutes with 72% yield.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃).
  • FT-IR (KBr): 1652 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N amide), 690 cm⁻¹ (C-S-C).

Chromatographic Purity

  • HPLC : >99% purity using C18 column (MeCN:H₂O 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Time (h) Purity (%)
Conventional 5 32 48 95
Microwave-Assisted 5 45 12 97
One-Pot Cascades 3 28 24 90

Key Insight : Microwave-assisted synthesis offers the best balance of yield and efficiency.

Challenges and Limitations

  • Decarboxylation : The 1,3,4-thiadiazole-2-carboxylic acid intermediate is prone to decarboxylation, requiring in-situ activation.
  • Stereochemical Control : Racemization during amidation necessitates low-temperature conditions.

Q & A

Q. What are the optimal synthetic routes for N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide, and how can yield be maximized?

  • Methodological Answer : The synthesis involves sequential functionalization of the thiadiazole core. Key steps include:
  • Step 1 : Formation of the thioether linkage via nucleophilic substitution between 2-mercapto-1,3,4-thiadiazole derivatives and α-haloacetamide intermediates (e.g., 2-bromo-N-(3,5-dimethylphenyl)acetamide) under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Step 2 : Coupling the thiadiazole-thioether intermediate with 3-methoxybenzoyl chloride using coupling agents like HATU or DCC in anhydrous THF .
  • Optimization : Reaction time (12–24 hours), solvent polarity (DMF for solubility), and catalyst choice (e.g., DMAP for acylation) significantly impact yield. Monitor progress via TLC (silica gel, chloroform:acetone 3:1) and purify via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for 3,5-dimethylphenyl and benzamide groups) and methoxy protons (δ ~3.8 ppm). Thiadiazole carbons appear at δ 160–170 ppm .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole cleavage .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm the thiadiazole-thioether geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified aryl groups (e.g., replacing 3,5-dimethylphenyl with 4-fluorophenyl) or methoxybenzamide with nitro/cyano groups .
  • Biological Assays : Test analogs against target-specific models (e.g., kinase inhibition assays for anticancer activity). Use IC₅₀ values to correlate substituent electronic effects (electron-withdrawing vs. donating) with potency .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., EGFR or COX-2) based on substituent steric/electronic profiles .

Q. How can contradictory bioactivity data between studies be resolved (e.g., anticancer vs. no activity)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. SRB assays). Differences in membrane permeability or metabolic stability may explain discrepancies .
  • Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites in cell culture media that may influence results .
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (nM–μM) to rule out false negatives due to suboptimal dosing .

Q. What strategies stabilize the compound under physiological conditions for in vivo studies?

  • Methodological Answer :
  • pH Stability : Test solubility and degradation in buffers (pH 1–8) using HPLC. The thioether group may oxidize at acidic pH; consider prodrug strategies (e.g., acetyl protection) .
  • Plasma Stability : Incubate with murine/human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS. Add antioxidants (e.g., ascorbic acid) to prevent thioether oxidation .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability and reduce hepatic clearance .

Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., thiadiazole C-5 for nucleophilic attacks) .
  • Reactivity Descriptors : Calculate Fukui indices to predict regioselectivity in substitution reactions (e.g., SNAr at electron-deficient thiadiazole positions) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic (DMF) vs. protic (MeOH) solvents using COSMO-RS models to optimize solvent choice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.